molecular formula C7H16N2O2 B13618180 Methyl 2-amino-4-(dimethylamino)butanoate

Methyl 2-amino-4-(dimethylamino)butanoate

Cat. No.: B13618180
M. Wt: 160.21 g/mol
InChI Key: XOHHWGBRDXCSGE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(dimethylamino)butanoate is a branched-chain amino acid ester characterized by a dimethylamino group at the C4 position and a methyl ester at the carboxyl terminus. For example, methyl esters of amino acids are commonly synthesized via carbodiimide-mediated coupling or nucleophilic substitution, as seen in the preparation of methyl 4-(((4-nitrophenoxy)carbonyl)amino)butanoate using bis(4-nitrophenyl) carbonate and DMAP in acetonitrile . The dimethylamino group likely enhances solubility and bioavailability, making this compound relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-amino-4-(dimethylamino)butanoate

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-4-6(8)7(10)11-3/h6H,4-5,8H2,1-3H3

InChI Key

XOHHWGBRDXCSGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-4-(dimethylamino)butanoate generally involves the following key steps:

  • Starting from amino acid derivatives such as L-methionine or S-2-amino-4-hydroxybutyrate.
  • Conversion of hydroxy groups to halides (e.g., bromides) via halogenation.
  • Esterification to form methyl esters.
  • Introduction of a dimethylamino group through nucleophilic substitution or reductive amination.

Detailed Synthetic Routes

Halogenation and Esterification Route

One well-documented method begins with S-2-amino-4-hydroxybutyrate hydrochloride, which undergoes halogenation to form S-2-amino-4-bromobutyric acid hydrobromide. This is achieved by treating the hydroxy compound with a hydrobromic acid/acetic acid mixture under heating (65–80°C) in a sealed autoclave for several hours, yielding the brominated intermediate in about 90% yield.

Subsequently, the brominated intermediate is esterified by reacting with acetyl chloride in anhydrous methanol at 0°C to 25°C, producing S-2-amino-4-bromobutyric acid methyl ester hydrochloride with yields around 91–94%.

Amination via Dimethylamino Substitution

To introduce the dimethylamino group at the 4-position, nucleophilic substitution can be performed on the brominated methyl ester intermediate. This involves reacting the bromide with dimethylamine or a suitable dimethylamino source under controlled conditions, typically in a polar aprotic solvent such as acetone or isopropanol at ambient temperature over extended periods (e.g., 2 days). The reaction mixture is then processed by filtration, washing, and crystallization to isolate the desired this compound compound.

Alternative Synthetic Pathways

Strecker Reaction-Based Synthesis

An alternative approach utilizes the Strecker synthesis starting from propionaldehyde, sodium cyanide, and ammonia to form S-2-aminobutanamide derivatives, which can be further converted to the target compound through hydrolysis, halogenation, and esterification steps.

Data Tables Summarizing Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Halogenation S-2-amino-4-hydroxybutyrate hydrochloride 33% HBr/AcOH, 65–80°C, 6–7 h, sealed autoclave S-2-amino-4-bromobutyric acid hydrobromide ~90
2 Esterification S-2-amino-4-bromobutyric acid hydrobromide Acetyl chloride in anhydrous methanol, 0–25°C, 24 h S-2-amino-4-bromobutyric acid methyl ester hydrochloride 91–94
3 Nucleophilic substitution S-2-amino-4-bromobutyric acid methyl ester Dimethylamine, acetone or isopropanol, ambient, 2 days This compound 64 (example)
4 Catalytic hydrogenation (analogous aromatic route) Methyl 2-nitro-4-cyanobenzoate Pd/C catalyst, H2, HCl, aqueous, 1–4 h, 1–3 MPa Methyl 2-amino-4-aminomethylbenzoate hydrochloride 89–90

Research Findings and Notes

  • The halogenation step using hydrobromic acid and acetic acid is highly efficient and yields a brominated intermediate crucial for subsequent substitution reactions.
  • Esterification with acetyl chloride in methanol is a mild and high-yielding method to produce methyl esters from halogenated amino acids.
  • Nucleophilic substitution with dimethylamine requires prolonged reaction times and careful purification to achieve good yields and purity.
  • Catalytic hydrogenation methods, while demonstrated for aromatic analogs, suggest potential for reductive amination steps in related compounds, emphasizing the importance of catalyst choice and reaction pressure.
  • Purification techniques such as crystallization from acetone/ethyl acetate mixtures and azeotropic drying improve the isolation and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(dimethylamino)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 2-amino-4-(dimethylamino)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Functional Groups Key Applications References
Methyl 2-amino-4-(dimethylamino)butanoate C₇H₁₅N₂O₂ C4 dimethylamino, methyl ester Drug synthesis (inferred)
Glufosinate-ammonium C₅H₁₅N₂O₄P C4 hydroxymethylphosphinyl, ammonium Herbicide (inhibits glutamine synthetase)
Methyl 4-(4-azidobutanamido)butanoate C₉H₁₅N₅O₃ Azido group, amide linkage Click chemistry, bioconjugation
Methyl 2-amino-4-(methylthio)butanoate C₆H₁₁NO₂S C4 methylthio Unspecified (CAS: 21691-49-6)
Ethyl 2-amino-4-[ethoxy(methyl)phosphoryl]butanoate C₉H₂₀NO₅P C4 phosphoryl, ethyl ester Intermediate in phosphonate synthesis

Functional Group Impact on Properties and Activity

  • Dimethylamino Group: Enhances basicity and solubility in polar solvents. In SERT ligands (e.g., compound 16 in ), dimethylamino groups improve binding affinity (Ki = 0.20 nM) by interacting with hydrophobic pockets in target proteins .
  • Phosphinyl Group (Glufosinate) : Confers herbicidal activity by mimicking glutamate and inhibiting glutamine synthetase .
  • Azido Group : Facilitates bioorthogonal reactions, enabling applications in targeted drug delivery .

Key Research Findings

  • Bioactivity: Dimethylamino-substituted compounds exhibit enhanced binding to neurological targets (e.g., SERT ligands in ) .
  • Synthetic Challenges: Introducing dimethylamino groups requires careful control of reaction conditions to avoid side reactions, such as over-alkylation .

Q & A

Q. What synthetic methodologies are effective for producing Methyl 2-amino-4-(dimethylamino)butanoate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For analogous compounds (e.g., tert-butyl derivatives), optimized conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amino group reactions .
  • Temperature control : Elevated temperatures (55–60°C) improve reaction kinetics for substitutions, while room temperature minimizes side reactions in esterifications .
  • Catalysts/bases : Triethylamine or pyridine neutralizes acids generated during esterification . Purification via silica gel chromatography (eluent: hexane/acetone mixtures) ensures high yields (65–78%) and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies backbone structure and substituent positions (e.g., dimethylamino group at C4) .
  • HRMS : Validates molecular weight and isotopic patterns .
  • Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N content within <1% deviation) .
  • HPLC : Detects enantiomeric impurities using chiral columns (critical for bioactive compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) require cross-validation:

  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from compound signals.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments . For example, in a study on tert-butyl analogs, HRMS data resolved ambiguities in bromine isotope patterns .

Q. What strategies optimize regioselectivity in nucleophilic reactions involving the dimethylamino group?

Methodological Answer: Regioselectivity is influenced by:

  • Steric effects : Bulky substituents (e.g., tert-butyl) direct reactions to less hindered sites .
  • Protecting groups : Temporarily block reactive amino groups to prevent undesired side reactions .
  • Solvent polarity : High polarity stabilizes transition states in SN2 mechanisms, favoring specific sites . Case Study: tert-Butyl 4-chloro-2-(dimethylamino)butanoate synthesis achieved 85% regioselectivity using NaHCO3 in CCl4 .

Q. How does the dimethylamino group influence the compound’s biological interactions?

Methodological Answer: The dimethylamino group enhances:

  • Lipophilicity : Improves membrane permeability, as seen in pyrazole derivatives .
  • Electron donation : Stabilizes charge in enzyme-substrate complexes (e.g., kinase inhibition) .
  • pH sensitivity : Acts as a proton sponge in acidic environments (e.g., lysosomal targeting) . Comparative studies with methylthio or phosphonate analogs show reduced activity, highlighting the dimethylamino group’s unique role .

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